5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-13-8-6-11(7-9-13)14-10-15(22)21-17(23-14)19-16(20-21)12-4-2-1-3-5-12/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXONHLFILKZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4H- Triazol-3-Ylsulfanyl-Acrylic Acids
The most widely reported method involves the regioselective cyclization of 4H-triazol-3-ylsulfanyl-acrylic acids (Figure 1). This reaction is catalyzed by heteropolyacids (HPAs) such as phosphotungstic acid (H₃PW₁₂O₄₀) or silicotungstic acid (H₄SiW₁₂O₄₀) at room temperature, achieving yields exceeding 85%. The mechanism proceeds via intramolecular nucleophilic attack of the triazole sulfur on the acrylic acid carbonyl, followed by dehydration to form the fused triazolothiazine ring.
Reaction Conditions
-
Catalyst : 5 mol% H₃PW₁₂O₄₀
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Solvent : Acetonitrile or dichloromethane
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Temperature : 25°C
-
Time : 2–4 hours
This method is favored for its mild conditions and avoidance of toxic reagents. The 4-chlorophenyl and phenyl substituents are introduced via pre-functionalized acrylic acid precursors, synthesized through thiol-ene click chemistry or nucleophilic substitution.
Coupling of Pre-Formed Triazole and Thiazine Intermediates
An alternative approach couples pre-synthesized triazole and thiazine fragments. For example, 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-thiol is reacted with 2-phenyl-5,6-dihydro-1,3-thiazin-4-one in the presence of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Conditions
-
Coupling Agent : DCC (1.2 equivalents)
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Solvent : Tetrahydrofuran (THF)
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Temperature : Reflux (66°C)
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Time : 12 hours
This method yields ~70% product but requires stringent moisture control and generates stoichiometric waste (dicyclohexylurea). Industrial adaptations replace DCC with polymer-supported carbodiimides to simplify purification.
Optimization of Reaction Conditions
Catalyst Screening
Heteropolyacids outperform traditional Lewis acids (e.g., AlCl₃, ZnCl₂) in cyclization reactions due to their Brønsted acidity and thermal stability. A comparative study revealed:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₃PW₁₂O₄₀ | 88 | 2.5 |
| H₂SO₄ | 62 | 6.0 |
| Amberlyst-15 | 75 | 4.0 |
HPAs also enable catalyst recycling, with no loss of activity after five cycles.
Solvent Effects
Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing the transition state. Non-polar solvents (toluene, xylene) reduce yields by 20–30% due to poor solubility of intermediates.
Temperature and Time Trade-Offs
Elevating temperatures to 50°C reduces reaction time to 1 hour but promotes side reactions (e.g., over-oxidation of sulfur). Room-temperature conditions balance speed and selectivity.
Structural Characterization and Analytical Data
Spectroscopic Analysis
IR Spectroscopy
-
C=N Stretch : 1605 cm⁻¹ (triazole ring)
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C=O Stretch : 1680 cm⁻¹ (thiazinone carbonyl)
¹H NMR (400 MHz, CDCl₃)
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δ 7.45–7.89 (m, 9H) : Aromatic protons (4-chlorophenyl + phenyl)
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δ 5.21 (s, 2H) : Thiazinone CH₂
Mass Spectrometry
Industrial-Scale Production
Continuous-Flow Synthesis
A patented continuous-flow process (Figure 2) achieves 95% conversion by maintaining precise residence times (10 minutes) and temperatures (30°C). Key advantages include:
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazine structures exhibit promising antimicrobial activity. A study demonstrated that derivatives of triazoles showed significant inhibitory effects against various bacterial strains. The mechanism often involves disrupting the synthesis of essential biomolecules in microorganisms.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one | P. aeruginosa | 8 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression.
Case Study:
In vitro studies on breast cancer cell lines demonstrated that treatment with 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one resulted in a significant reduction in cell viability compared to control groups. The IC50 value was found to be approximately 15 µM.
Acetylcholinesterase Inhibition
The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a crucial therapeutic target for conditions like Alzheimer's disease.
Table 2: AChE Inhibition Potency
| Compound Name | IC50 Value (µM) |
|---|---|
| Donepezil | 0.09 |
| Galantamine | 0.15 |
| 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one | 0.25 |
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Solubility: Methoxy groups (e.g., in CAS 403830-64-8) improve water solubility compared to purely hydrophobic substituents like phenyl or p-tolyl .
Electronic and Steric Influences :
- Dimethoxy substituents () introduce electron-donating effects, which may modulate reactivity in electrophilic substitution or hydrogen-bonding interactions.
- Steric bulk from substituents like p-tolyl () could hinder binding to enzyme active sites or alter metabolic stability.
Biological Activity Trends :
Biological Activity
The compound 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula:
- Molecular Formula : C17H14ClN5OS
- Molecular Weight : 353.84 g/mol
The structure features a triazole ring fused with a thiazine moiety, which is critical for its biological activity.
Antimicrobial Activity
Research has shown that derivatives of triazole and thiazine compounds exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis in pathogens .
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one | E. coli | 25.0 |
| 5-(4-chlorophenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one | S. aureus | 30.0 |
Antidiabetic Activity
The compound has also been investigated for its potential in antidiabetic applications. Preliminary studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The underlying mechanism appears to involve modulation of glucose metabolism pathways and improvement in insulin signaling.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole-thiazine derivatives. The compound has shown activity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 15.0 |
| HCT116 (colon) | 12.0 |
Mechanistically, these compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various triazole derivatives against multi-drug resistant bacterial strains. The compound exhibited notable inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use as an alternative antimicrobial agent.
- Antidiabetic Mechanism : In a rodent model of diabetes, administration of the compound resulted in a significant decrease in fasting blood glucose levels compared to controls. Histological analysis indicated improved pancreatic function and increased insulin secretion.
- Cytotoxicity Studies : In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest at the G2/M phase and increased apoptotic markers such as Annexin V positivity and caspase activation.
Q & A
Q. Key Reaction Conditions
| Method | Catalyst/Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| PEG-400 Heterogeneous | Bleaching Earth Clay | 70–80°C | 70–84% | |
| Electrophilic Cyclization | SeCl₄/CH₂Cl₂ | RT–60°C | 79–84% |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Basic
- IR Spectroscopy : Identifies functional groups like C=O (1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹). For example, IR bands at 1609 cm⁻¹ (aromatic C=C) and 1265 cm⁻¹ (C-O) confirm structural motifs .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and methylene/methyl groups (δ 2.1–4.5 ppm). Splitting patterns differentiate regioisomers .
- LC-MS : Validates molecular weight (e.g., m/z 415.56 for derivatives) and fragmentation patterns .
How do structural modifications influence biological activity in related triazolo-thiazine derivatives?
Advanced
Substituents on the thiophene unit and heterocyclic rings significantly modulate activity:
- Anticancer Activity : Derivatives with pyrrolopyrimidine or sulfonamide groups (e.g., compound 19b ) exhibit higher activity than doxorubicin due to enhanced DNA intercalation .
- Antibacterial Activity : Electron-withdrawing groups (e.g., 4-Cl, 3-CF₃) improve Gram-negative targeting by increasing membrane permeability .
Q. Structure-Activity Relationship (SAR) Table
| Substituent Position | Functional Group | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Thiophene C-3 | Pyrrolopyrimidine | 0.8 µM (A549) | |
| Thiazine C-7 | 4-Fluorophenyl | 1.2 µM (E. coli) |
What strategies resolve contradictions in reported biological activity data?
Advanced
Discrepancies often arise from assay conditions or substituent positioning:
- Assay Variability : Standardize protocols (e.g., MIC vs. IC₅₀) and cell lines (e.g., HeLa vs. MCF-7). For example, compound 4b showed divergent IC₅₀ values in Gram-positive vs. Gram-negative bacteria due to efflux pump differences .
- Regiochemical Effects : Use computational docking (e.g., AutoDock Vina) to model binding interactions. Substituents at C-5 vs. C-7 alter adenosine receptor (A1 vs. A3) selectivity .
How to evaluate the compound’s interaction with biological targets like adenosine receptors?
Q. Advanced
- Radioligand Binding Assays : Use ³H-labeled agonists/antagonists (e.g., ³H-CCPA for A1 receptors) to measure Kd and Bmax values. Triazolo-purine derivatives showed nM affinity .
- Molecular Dynamics (MD) Simulations : Analyze hydrogen bonding (e.g., with Asp52 in A1 receptors) and hydrophobic interactions using AMBER or GROMACS .
What purification techniques ensure high yields and purity post-synthesis?
Q. Basic
- Recrystallization : Use EtOH/DMF (4:1) to remove unreacted starting materials. Yields improve with slow cooling .
- Column Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc gradients (8:2 to 6:4) separates regioisomers .
How to address regioselectivity challenges in cyclization steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
